molecular formula C18H14O3 B14608906 methyl (2Z)-2-benzylidene-3-oxo-1H-indene-1-carboxylate CAS No. 60031-26-7

methyl (2Z)-2-benzylidene-3-oxo-1H-indene-1-carboxylate

Katalognummer: B14608906
CAS-Nummer: 60031-26-7
Molekulargewicht: 278.3 g/mol
InChI-Schlüssel: QAIQNSMTMIZJTF-PTNGSMBKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2Z)-2-benzylidene-3-oxo-1H-indene-1-carboxylate is an organic compound with a complex structure that includes a benzylidene group, an indene core, and a carboxylate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-benzylidene-3-oxo-1H-indene-1-carboxylate typically involves the condensation of benzaldehyde with methyl 3-oxo-1H-indene-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2Z)-2-benzylidene-3-oxo-1H-indene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-NH₂) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzylidene derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl (2Z)-2-benzylidene-3-oxo-1H-indene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of methyl (2Z)-2-benzylidene-3-oxo-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl (2Z)-3-(phenylsulfonyl)-2-propenoate
  • Ethyl (2Z)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Methyl (2Z)-2-benzylidene-3-oxo-1H-indene-1-carboxylate is unique due to its specific structural features, such as the indene core and the benzylidene group

Eigenschaften

CAS-Nummer

60031-26-7

Molekularformel

C18H14O3

Molekulargewicht

278.3 g/mol

IUPAC-Name

methyl (2Z)-2-benzylidene-3-oxo-1H-indene-1-carboxylate

InChI

InChI=1S/C18H14O3/c1-21-18(20)16-13-9-5-6-10-14(13)17(19)15(16)11-12-7-3-2-4-8-12/h2-11,16H,1H3/b15-11-

InChI-Schlüssel

QAIQNSMTMIZJTF-PTNGSMBKSA-N

Isomerische SMILES

COC(=O)C\1C2=CC=CC=C2C(=O)/C1=C\C3=CC=CC=C3

Kanonische SMILES

COC(=O)C1C2=CC=CC=C2C(=O)C1=CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.